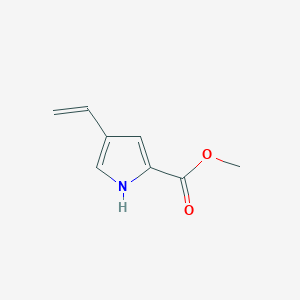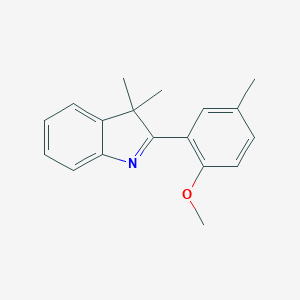![molecular formula C10H6O2S2 B188401 [2,2'-Bithiophène]-5,5'-dicarboxaldéhyde CAS No. 32364-72-0](/img/structure/B188401.png)
[2,2'-Bithiophène]-5,5'-dicarboxaldéhyde
Vue d'ensemble
Description
“[2,2’-Bithiophene]-5,5’-dicarboxaldehyde” is a derivative of 2,2’-Bithiophene. 2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .
Synthesis Analysis
The synthesis of 2,2’-Bithiophene involves cross-coupling starting from 2-halothiophenes . In a study, 2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .Molecular Structure Analysis
The molecular formula of 2,2’-Bithiophene is C8H6S2 . X-ray crystallography shows that the two rings are coplanar . Single crystal X-ray structural analysis of 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes reveals that the aromatic core is nearly planar with s-cis conformation of the thiophene and pyridine rings and s-trans conformation of the thiophene rings of the central 2,2′-bithiophene unit .Applications De Recherche Scientifique
Transistors organiques à effet de champ (OFET)
Les dérivés du 2,2'-bithiophène sont utilisés comme précurseurs pour la synthèse de petites molécules et de polymères semi-conducteurs dans les OFET. Ces matériaux sont essentiels au développement de dispositifs électroniques haute performance en raison de leur capacité à faciliter la mobilité des charges .
Diode électroluminescente organique (OLED)
Le composé est également essentiel dans la technologie OLED. Les OLED sont utilisées dans les technologies d'affichage et d'éclairage en raison de leur émission efficace de lumière lorsqu'un courant électrique est appliqué .
Diode électroluminescente en plastique (PLED)
Semblables aux OLED, les PLED utilisent des semi-conducteurs organiques, où les dérivés du 2,2'-bithiophène peuvent jouer un rôle dans la couche d'émission de ces dispositifs .
Applications photovoltaïques organiques (OPV)
Dans les OPV, les dérivés du 2,2'-bithiophène peuvent être utilisés pour créer des polymères semi-conducteurs qui convertissent l'énergie solaire en énergie électrique, offrant une alternative flexible et légère aux cellules solaires traditionnelles .
Dispositifs électrochromes
Le 2,2'-bithiophène polymérisé peut être électrodéposé sur des substrats comme l'oxyde d'étain d'indium (ITO) pour la fabrication de dispositifs électrochromes. Ces dispositifs changent de couleur lorsqu'une tension est appliquée, ce qui est utile pour les fenêtres intelligentes et les affichages .
Synthèse d'oligothiophènes de dipyrrométhène de bore (BODIPY)
Ce composé peut être utilisé dans des processus de réaction en plusieurs étapes pour synthétiser des oligothiophènes de BODIPY, qui ont des applications dans les cellules solaires sensibilisées par des colorants et comme matériaux fluorescents .
Préparation de la (2,2'-bithiophène-5-carboxaldéhyde)-4-nitrophénylhydrazone (BT-NPH)
Par réaction avec la 4-nitrophénylhydrazine, ce composé peut être utilisé pour préparer le BT-NPH, qui peut avoir des applications potentielles dans divers capteurs chimiques en raison de son groupe fonctionnel hydrazone .
Mécanisme D'action
Target of Action
It is known that bithiophenes are often used in the synthesis of organic semiconductors, suggesting that their targets could be related to electron transport .
Mode of Action
2,2’-Bithiophene-5,5’-dicarboxaldehyde is an electron transporting material with the π-electrons present in the system that facilitate charge mobility . This suggests that the compound interacts with its targets by facilitating the movement of electrons, which can result in changes in electrical conductivity.
Biochemical Pathways
It has been used in the synthesis of metal-free organic dyes for visible-light-driven dye-sensitized photocatalytic hydrogen production . This suggests that it may play a role in the light absorption and electron transfer processes that are critical in photocatalysis.
Pharmacokinetics
Its molecular weight of 2243 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Its use in photocatalytic hydrogen production suggests that it may contribute to the generation of hydrogen gas, a clean energy source .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Bithiophene-5,5’-dicarboxaldehyde. For instance, its use in photocatalytic reactions suggests that light exposure is a critical factor in its activity . Additionally, its storage temperature is recommended to be between 28°C, indicating that temperature can affect its stability .
Propriétés
IUPAC Name |
5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAXZMANGDHIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366305 | |
| Record name | [2,2'-Bithiophene]-5,5'-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32364-72-0 | |
| Record name | [2,2'-Bithiophene]-5,5'-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bithiophene-5,5'-dicarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes [2,2'-Bithiophene]-5,5'-dicarboxaldehyde interesting for material science applications?
A1: [2,2'-Bithiophene]-5,5'-dicarboxaldehyde is a versatile building block for creating conjugated systems. The research by [] demonstrates its use in synthesizing arylene bisimide derivatives with interesting optoelectronic properties. When incorporated into these molecules, the bithiophene unit contributes to their ability to absorb light and transport charges, making them potentially suitable for applications in organic electronics like solar cells.
Q2: How does the structure of compounds incorporating [2,2'-Bithiophene]-5,5'-dicarboxaldehyde influence their properties?
A2: The researchers in [] synthesized several compounds with different end-caps attached to the diimide core via imine linkages. They found that incorporating [2,2'-Bithiophene]-5,5'-dicarboxaldehyde as an end-cap led to compounds exhibiting a low electrochemical energy band gap (Eg) ranging from 1.14 to 1.70 eV. This indicates that the bithiophene unit contributes to lowering the energy barrier for electron transfer, making these compounds attractive for use in organic electronic devices. Additionally, when tested in an organic solar cell, the compound end-capped with bithiophene rings showed a high open-circuit voltage (Voc) exceeding 1 V []. This further highlights the impact of the bithiophene unit on the material's optoelectronic properties and potential for energy applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



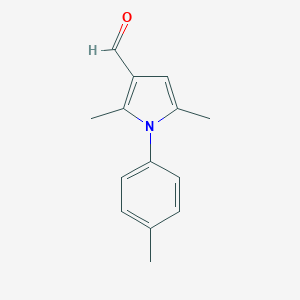
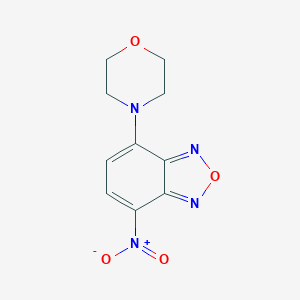





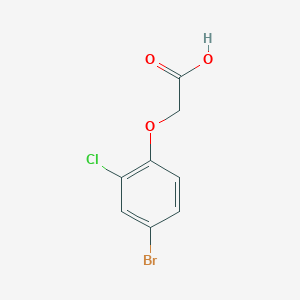
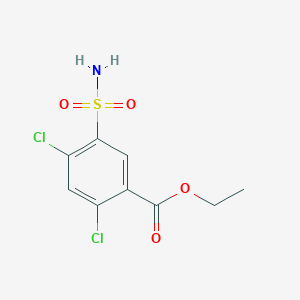
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
